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Compound of Interest

4-Methylenepiperidine
Compound Name:
hydrobromide

cat. No.: B3262155

Technical Guide: 4-Methylenepiperidine
Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylenepiperidine hydrobromide is a heterocyclic organic compound that serves as a
valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold,
combined with the reactive methylene group, makes it a versatile intermediate for the synthesis
of a wide range of biologically active molecules. This technical guide provides a comprehensive
overview of the physical and chemical properties of 4-Methylenepiperidine hydrobromide,
detailed experimental protocols for its synthesis, and an exploration of its relevance in
therapeutic research.

Physicochemical Properties

4-Methylenepiperidine hydrobromide is a white to off-white solid at room temperature. Its
fundamental properties are summarized in the table below. While specific experimental data for
some properties of the hydrobromide salt are not readily available in the literature, values for
the corresponding free base and hydrochloride salt are provided for reference.
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Property Value Source
4-Methylidenepiperidinium
IUPAC Name ] N/A
bromide
4-Methylene-piperidine
Synonyms )
hydrobromide
CAS Number 3522-98-3
Molecular Formula CeH12BrN
Molecular Weight 178.07 g/mol
Appearance Solid
Melting Point Data not available N/A
Boiling Point Data not available N/A
Solubility Data not available N/A

Spectral Data

Detailed spectral data for 4-Methylenepiperidine hydrobromide is not consistently published.
However, based on the known structure and data from closely related compounds such as 4-
Methylenepiperidine hydrochloride, the expected spectral characteristics are outlined below.

IH NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the vinyl protons of the methylene group, as well as the protons on the piperidine ring. The
exact chemical shifts would be influenced by the solvent and the presence of the hydrobromide
salt.

13C NMR (Carbon NMR): The carbon NMR spectrum should display distinct peaks for the sp?-
hybridized carbons of the methylene group and the sp3-hybridized carbons of the piperidine
ring.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-H stretching of the
alkyl and vinyl groups, C=C stretching of the methylene group, and N-H stretching of the
piperidinium ion.
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Mass Spectrometry (MS): The mass spectrum of the free base (4-Methylenepiperidine) would
show a molecular ion peak (M*) at m/z 97.16. Fragmentation patterns would likely involve the
loss of small neutral molecules or radicals from the piperidine ring.

Chemical Properties and Reactivity
4-Methylenepiperidine hydrobromide possesses a secondary amine within a cyclic structure

and a reactive exocyclic double bond.

 Acidity/Basicity: The piperidinium proton is acidic, and the compound will react with bases to
liberate the free base, 4-methylenepiperidine.

» Reactivity of the Methylene Group: The double bond can undergo various addition reactions,
such as hydrogenation to form 4-methylpiperidine, or reactions with electrophiles. It can also
participate in polymerization reactions.

e N-Functionalization: The secondary amine of the free base is nucleophilic and can be readily
functionalized through reactions such as acylation, alkylation, and reductive amination to
introduce a wide variety of substituents.

Experimental Protocols

The synthesis of 4-Methylenepiperidine hydrobromide typically involves a multi-step
process, often starting from a protected 4-piperidone derivative. A common and effective route
is via the Wittig reaction to introduce the methylene group, followed by deprotection and salt
formation.

Synthesis of 1-Benzyl-4-methylenepiperidine via Wittig
Reaction

This protocol is adapted from procedures described in the patent literature.
Materials:
e 1-Benzyl-4-piperidone

o Methyltriphenylphosphonium bromide
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Potassium tert-butoxide

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Procedure:

 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
nitrogen inlet, and a dropping funnel, add methyltriphenylphosphonium bromide.

e Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

e Slowly add a solution of potassium tert-butoxide in THF to the suspension with vigorous
stirring.

 Allow the resulting yellow-orange ylide solution to stir at 0 °C for 30 minutes.

e Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise to the ylide solution at O
°C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-18 hours.

e Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate
solution.

o Extract the aqueous layer with diethyl ether.

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

 Filter and concentrate the organic phase under reduced pressure to obtain the crude
product.
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 Purify the crude 1-benzyl-4-methylenepiperidine by column chromatography on silica gel.

Caption: Synthesis of 1-Benzyl-4-methylenepiperidine.

Debenzylation and Hydrobromide Salt Formation

This procedure is a general method for the debenzylation of N-benzyl amines and subsequent
salt formation.

Materials:

1-Benzyl-4-methylenepiperidine

1-Chloroethyl chloroformate

Methanol

Dichloromethane (DCM)

Hydrobromic acid (48% aqueous solution)

Procedure:

» Dissolve 1-benzyl-4-methylenepiperidine in anhydrous DCM.

e Cool the solution to 0 °C.

e Add 1-chloroethyl chloroformate dropwise.

» Allow the reaction to warm to room temperature and stir for 2-4 hours.

* Remove the solvent under reduced pressure.

¢ Add methanol to the residue and heat the solution to reflux for 1-2 hours.

o Cool the solution and remove the methanol under reduced pressure.

o Dissolve the resulting crude 4-methylenepiperidine hydrochloride in a minimal amount of
water.
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e Add a stoichiometric amount of a strong base (e.g., NaOH) to liberate the free base.
o Extract the free base with a suitable organic solvent (e.g., diethyl ether).

e Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter,
and cool in an ice bath.

e Add a stoichiometric amount of 48% aqueous hydrobromic acid dropwise with stirring.

o Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under
vacuum to yield 4-methylenepiperidine hydrobromide.

Caption: Debenzylation and salt formation workflow.

Role in Drug Discovery and Development

While specific biological activities of 4-Methylenepiperidine hydrobromide are not
extensively documented, the 4-methylenepiperidine core is a key structural motif in various
pharmacologically active compounds. The piperidine ring is a common scaffold in many
approved drugs due to its favorable pharmacokinetic properties.

Derivatives of 4-methylenepiperidine have been investigated for a range of therapeutic
applications, including:

» Antifungal Agents: 4-Methylenepiperidine is a key intermediate in the synthesis of the
antifungal drug efinaconazole.

o Antitubercular Agents: The 4-methylenepiperidine core has been incorporated into inhibitors
of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a promising target in the
menaquinone pathway of Mycobacterium tuberculosis.

o CNS Agents: The piperidine nucleus is prevalent in many centrally acting agents, and
modifications of the 4-position can modulate receptor binding and activity.

The exocyclic methylene group provides a handle for further chemical modifications, allowing
for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Relevance of the 4-methylenepiperidine core.
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Safety and Handling

Specific safety data for 4-Methylenepiperidine hydrobromide is limited. However, based on
data for the hydrochloride salt, it should be handled with care. It is advisable to treat it as a
potentially harmful substance. Standard laboratory safety precautions should be followed,
including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a
lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and
contact with skin and eyes.

Conclusion

4-Methylenepiperidine hydrobromide is a valuable and versatile intermediate for organic
synthesis, particularly in the field of medicinal chemistry. Its synthesis, primarily via the Wittig
reaction, is well-established, providing access to a scaffold with significant potential for the
development of new therapeutic agents. Further investigation into the specific biological
activities of this compound and its derivatives is warranted to fully explore its therapeutic
potential.

 To cite this document: BenchChem. [physical and chemical properties of 4-
Methylenepiperidine hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3262155#physical-and-chemical-properties-of-4-
methylenepiperidine-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3262155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

